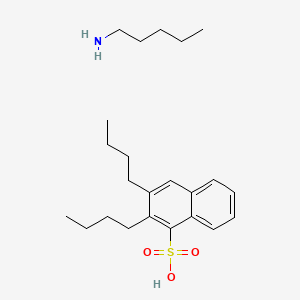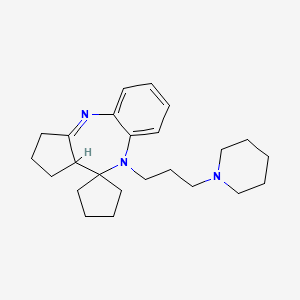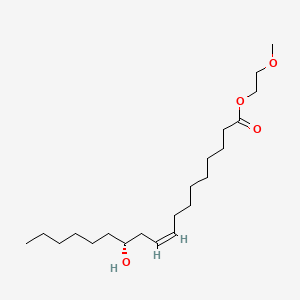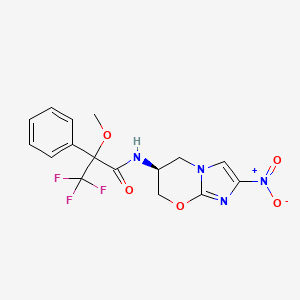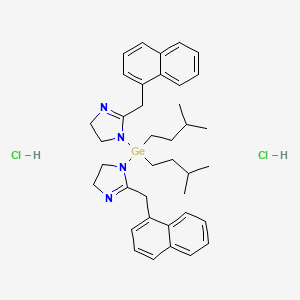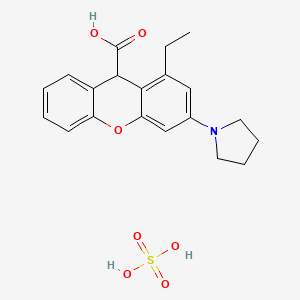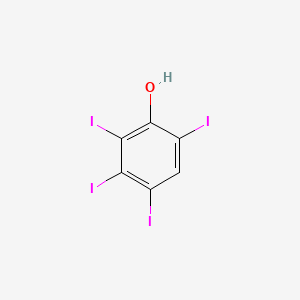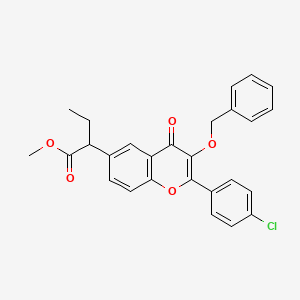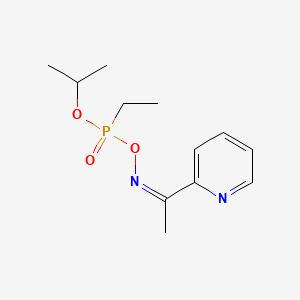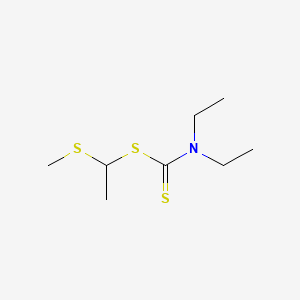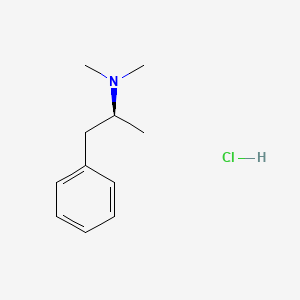
(S)-N,N,alpha-Trimethylphenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Dimetamfetamine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form p-hydroxyl dimetamfetamine and p-hydroxyl methamphetamine.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include p-hydroxylated derivatives and N-substituted analogs .
Scientific Research Applications
Dimetamfetamine hydrochloride has several scientific research applications:
Mechanism of Action
Dimetamfetamine hydrochloride exerts its effects by interacting with the central nervous system. It is less potent and less neurotoxic compared to methamphetamine . The compound is metabolized to p-hydroxyl methamphetamine, p-hydroxyl dimetamfetamine, amphetamine, methamphetamine, and N,N-dimethylamphetamine N-oxide in humans . Flavin-containing monooxygenase-1 and cytochrome P450 2D6 are mainly involved in the N-oxidation and N-demethylation of dimetamfetamine .
Comparison with Similar Compounds
Dimetamfetamine hydrochloride is similar to other methamphetamine analogs but has unique properties:
Methamphetamine: Dimetamfetamine is the N-methylated analog of methamphetamine and has reduced potency and neurotoxicity.
Amphetamine: Both compounds share a similar structure, but dimetamfetamine has an additional N-methyl group.
N,N-Dimethylamphetamine: This compound is another analog with two methyl groups attached to the nitrogen atom, differing from dimetamfetamine by the position of methylation.
These comparisons highlight the uniqueness of dimetamfetamine hydrochloride in terms of its chemical structure and pharmacological effects.
Properties
CAS No. |
36913-04-9 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
(2S)-N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 |
InChI Key |
UTWYKDPIWNRKCN-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)C.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


